(4-Bromophenylethynyl)trimethylsilane

Description

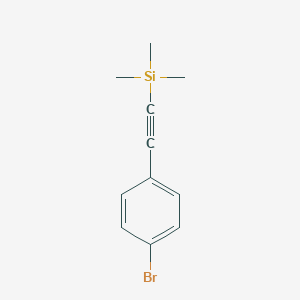

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrSi/c1-13(2,3)9-8-10-4-6-11(12)7-5-10/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNMSGCJGNJYDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401021 | |

| Record name | (4-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16116-78-2 | |

| Record name | (4-Bromophenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromophenylethynyl)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (4-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent that has become an indispensable building block in modern organic synthesis. Its unique structure, featuring a reactive bromine atom on the phenyl ring and a protected terminal alkyne, allows for sequential and site-selective functionalization. This guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in the development of pharmaceuticals and advanced materials.

Chemical Properties

This compound is a white to light yellow crystalline solid. The presence of the bromine atom and the trimethylsilyl-protected alkyne makes it a valuable intermediate for a variety of coupling reactions.[1]

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₃BrSi | [2][3] |

| Molecular Weight | 253.21 g/mol | [2][3] |

| Melting Point | 61-63 °C | [2][3] |

| Boiling Point | 247.1 °C at 760 mmHg | |

| Density | 1.23 g/mL | |

| CAS Number | 16116-78-2 | [2][3] |

| Appearance | White to light yellow powder/crystal | [1] |

| Solubility | Soluble in common organic solvents such as THF, diethyl ether, and dichloromethane. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopy | Key Peaks/Signals |

| ¹H NMR (CDCl₃, 500 MHz) | δ 7.19-7.06 (m, 4H, ArH), 0.00 (s, 9H, Si(CH₃)₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 133.5, 131.6, 122.8, 122.3, 104.0, 95.7, 0.00 |

| Infrared (IR) | Characteristic peaks for C≡C stretching and Si-C vibrations. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight. |

Synthesis and Reactivity

The primary route for the synthesis of this compound is through a palladium-catalyzed Sonogashira coupling reaction.[4]

Synthesis of this compound

A common method involves the coupling of 4-bromo-1-iodobenzene with trimethylsilylacetylene.[4] The higher reactivity of the carbon-iodine bond allows for selective reaction at the iodo position.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

4-bromo-1-iodobenzene

-

Trimethylsilylacetylene

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexane

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Nitrogen gas supply

-

Standard glassware for organic synthesis

Procedure:

-

To a two-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 4-bromo-1-iodobenzene (1.0 eq).

-

Add anhydrous triethylamine to dissolve the starting material.

-

To the stirred solution, sequentially add dichlorobis(triphenylphosphine)palladium(II) (0.05 eq), copper(I) iodide (0.1 eq), and trimethylsilylacetylene (1.1 eq).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the excess triethylamine by vacuum evaporation.

-

Adjust the pH of the residue to ~1 by adding 1 N hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford this compound as a white solid.

Key Reactions: Sonogashira Coupling

This compound is a key substrate in Sonogashira coupling reactions, where the bromine atom is coupled with a terminal alkyne to form a new carbon-carbon bond. This reaction is fundamental in the synthesis of conjugated systems.[4][5]

Caption: Sonogashira coupling reaction workflow.

Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne.

Materials:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Copper(I) iodide (CuI)

-

1,4-Diazabicyclo[2.2.2]octane (DABCO)

-

Acetonitrile (MeCN), anhydrous

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).

-

Add palladium(II) acetate (0.02 eq), copper(I) iodide (0.02 eq), and DABCO (3.0 eq).

-

Add the terminal alkyne (1.2 eq).

-

Add anhydrous acetonitrile to the flask.

-

Stir the reaction mixture vigorously at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC using a hexane/ethyl acetate mixture as the eluent. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the solvent.

-

Purify the resulting residue by flash column chromatography on silica gel.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the final coupled product.

Applications in Research and Development

The unique chemical properties of this compound make it a valuable tool in various fields of research and development.

Pharmaceutical and Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules with potential biological activity.[1][6] The ability to form carbon-carbon bonds through Sonogashira coupling is essential for constructing the core scaffolds of many drug candidates and agrochemicals.[6]

Materials Science

This compound is utilized in the development of advanced materials.[1] It is a precursor for the synthesis of:

-

Organic Light-Emitting Diodes (OLEDs): Used in the creation of conjugated polymers for OLEDs.[6]

-

Organic Photovoltaics (OPVs): Serves as a building block for novel organic electronic materials.[6]

-

Liquid Crystals and Polymers: The introduction of the silyl group can impart desirable properties such as thermal stability and enhanced processability to these materials.[1][6]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Causes skin and serious eye irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.

-

Storage: Store at room temperature in a dry, well-ventilated place.

Conclusion

This compound is a highly versatile and valuable intermediate in organic synthesis. Its bifunctional nature allows for the strategic construction of complex molecular architectures, driving innovation in drug discovery, agrochemical development, and materials science. A thorough understanding of its chemical properties and reactivity is key to leveraging its full potential in research and development.

References

- 1. Benzene, 1-?bromo-?4-?[2-?(trimethylsilyl)?ethynyl]?-(16116-78-2) 1H NMR [m.chemicalbook.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C11H13BrSi | CID 4226980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

An In-Depth Technical Guide to (4-Bromophenylethynyl)trimethylsilane (CAS: 16116-78-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Bromophenylethynyl)trimethylsilane, a pivotal organosilicon compound in modern organic synthesis. It details the compound's physicochemical properties, spectroscopic data, synthesis protocols, key chemical reactions, and applications, with a focus on its role in the development of novel pharmaceuticals and advanced materials.

Compound Identification and Physical Properties

This compound is a versatile bifunctional reagent. The bromophenyl group serves as a reactive site for cross-coupling reactions, while the trimethylsilyl (TMS) protected ethynyl group offers stability and the potential for subsequent deprotection and further functionalization.[1][2]

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| CAS Number | 16116-78-2 | [3][4][5] |

| Molecular Formula | C₁₁H₁₃BrSi | [3][4][5] |

| Molecular Weight | 253.21 g/mol | [3][4][6] |

| IUPAC Name | 2-(4-bromophenyl)ethynyl-trimethylsilane | [5][7] |

| SMILES | C--INVALID-LINK--(C)C#Cc1ccc(Br)cc1 | [3][5] |

| InChIKey | RNMSGCJGNJYDNS-UHFFFAOYSA-N | [3][5] |

Table 2: Physical and Chemical Data

| Property | Value | Reference |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 61-63 °C (lit.) | [3][6][8] |

| Boiling Point | 60-80 °C at 0.2 mmHg; 247.1 °C at 760 mmHg | [7][8] |

| Density | 1.192 - 1.23 g/cm³ | [7][8] |

| Purity | ≥98% | [3][4][9] |

| Solubility | Soluble in organic solvents | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the compound's structure and purity. The following data has been reported in the literature.

Table 3: NMR Spectroscopic Data (CDCl₃)

| Nucleus | Chemical Shift (δ) | Description | Reference |

| ¹H NMR | 7.19 - 7.06 ppm | (m, 4H, Ar-H) | [10] |

| 0.00 ppm | (s, 9H, Si(CH₃)₃) | [10] | |

| ¹³C NMR | 133.5, 131.6 ppm | (Ar-C) | [10] |

| 122.8, 122.3 ppm | (Ar-C) | [10] | |

| 104.0, 95.7 ppm | (C≡C) | [10] | |

| 0.00 ppm | (Si(CH₃)₃) | [10] |

Note: Other spectroscopic data from Fourier-Transform Infrared (FTIR), Raman, and Gas Chromatography-Mass Spectrometry (GC-MS) are also available for this compound.[5][11]

Synthesis and Experimental Protocols

The most common synthesis of this compound involves a palladium-catalyzed Sonogashira coupling reaction between an aryl halide and a terminal alkyne.[6][10]

Experimental Protocol: Palladium-Catalyzed Synthesis

This protocol is adapted from literature procedures for the Sonogashira coupling reaction.[10]

-

Reaction Setup: To a solution of 1-bromo-4-iodobenzene in a suitable solvent mixture like tetrahydrofuran (THF) and triethylamine (TEA), add the catalysts bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) and copper(I) iodide (CuI).

-

Addition of Alkyne: Slowly add trimethylsilylacetylene to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for a specified time (e.g., 30 minutes) until the reaction is complete, as monitored by TLC or GC-MS.

-

Work-up:

-

Remove the excess triethylamine by vacuum evaporation.

-

Adjust the pH of the residue to ~1 by adding 1 N hydrochloric acid.

-

Perform an extraction using ethyl acetate (EtOAc) and water.

-

Wash the separated organic layer with brine and dry it over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification: After evaporating the solvent, purify the residue by column chromatography using hexane as the eluent to yield the final product as a white solid.[10]

Chemical Reactivity and Applications

The unique structure of this compound, featuring three distinct reactive sites (bromo group, alkyne, and TMS group), makes it an exceptionally versatile building block.[1]

Sonogashira Cross-Coupling

This is the most prominent application, where the compound itself is a product of a Sonogashira reaction and a key reactant for subsequent couplings. The carbon-bromine bond can be coupled with various terminal alkynes to construct complex conjugated systems, which are foundational for advanced materials.[1][4]

Trimethylsilyl (TMS) Group Deprotection

The TMS group serves as a protecting group for the terminal alkyne. It can be selectively and easily removed under mild conditions (e.g., using a fluoride source like TBAF or basic conditions like K₂CO₃ in methanol) to reveal a terminal alkyne.[1] This unmasked alkyne is then available for further transformations, such as Glaser coupling or another Sonogashira reaction, allowing for sequential and controlled synthesis.[1]

Key Applications

The versatility of this reagent has led to its use in a wide array of fields:

-

Pharmaceutical Development: It is a key intermediate in the synthesis of complex organic molecules and new drug candidates.[4]

-

Materials Science: It is used to create oligo-phenylene-ethynylene (OPE) structures and other conjugated polymers for advanced materials with specific electronic and optical properties.[1][3]

-

Organic Electronics: The compound is an important intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs).[4][12]

-

Agrochemicals: Its structure is incorporated into the design of new agrochemical compounds.[4]

It is a precursor for synthesizing compounds such as 1-bromo-4-ethynylbenzene, 4-(4-bromophenyl)-3-butyn-2-one, and 4-ethynyl-4′-tert-butylbiphenyl.[3][6][13] It also undergoes Buchwald-Hartwig coupling reactions with para-substituted diphenylamines.[6][10]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Table 4: GHS Hazard and Safety Information

| Category | Information | Reference |

| Pictogram | Warning | [5][14] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation. | [5][14] |

| Precautionary Statements | P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention. | [5][14][15] |

| Storage | Store in a dry, well-ventilated place. Keep container tightly closed. Recommended storage conditions vary from room temperature to 2-8°C. | [4][8][16] |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, and appropriate respiratory protection (e.g., N95 respirator) are recommended. | [13][14] |

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[14][15]

Conclusion

This compound (CAS 16116-78-2) is a high-value, versatile building block in organic chemistry. Its trifunctional nature enables its participation in a wide range of chemical transformations, most notably Sonogashira couplings and TMS-deprotection strategies. These characteristics make it an indispensable reagent for researchers and scientists in drug development, materials science, and organic electronics, facilitating the synthesis of complex and functionally rich molecular architectures.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 16116-78-2: this compound [cymitquimica.com]

- 3. (4-ブロモフェニルエチニル)トリメチルシラン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound | C11H13BrSi | CID 4226980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 98 16116-78-2 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 16116-78-2 | CAS DataBase [m.chemicalbook.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound | 16116-78-2 [chemicalbook.com]

- 11. This compound(16116-78-2) 1H NMR spectrum [chemicalbook.com]

- 12. This compound, 98% | Fisher Scientific [fishersci.ca]

- 13. This compound 98 16116-78-2 [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to (4-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent widely employed in organic synthesis, particularly in the construction of complex molecular architectures. Its structure, featuring a bromine-substituted aromatic ring and a trimethylsilyl-protected alkyne, allows for selective and sequential cross-coupling reactions. This guide provides a comprehensive overview of its molecular structure, spectroscopic properties, and a detailed experimental protocol for its synthesis via the Sonogashira coupling reaction. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry.

Molecular Structure and Properties

This compound, with the chemical formula C₁₁H₁₃BrSi, is a white to light yellow crystalline solid.[1] The molecule consists of a para-substituted bromophenyl group attached to a trimethylsilylethynyl moiety. The bromine atom serves as a reactive handle for various palladium-catalyzed cross-coupling reactions, while the trimethylsilyl (TMS) group acts as a protecting group for the terminal alkyne, which can be selectively removed under specific conditions.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 16116-78-2 | [2] |

| Molecular Formula | C₁₁H₁₃BrSi | [2][3] |

| Molecular Weight | 253.21 g/mol | [2][3] |

| Melting Point | 61-63 °C | [3] |

| Appearance | White to light yellow powder/crystal | |

| SMILES | C--INVALID-LINK--(C)C#CC1=CC=C(Br)C=C1 | [2] |

| InChIKey | RNMSGCJGNJYDNS-UHFFFAOYSA-N | [2] |

Crystallographic Data

As of the latest literature search, a definitive crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed literature. Therefore, precise, experimentally determined bond lengths and angles are not available.

Spectroscopic Data

The structural characterization of this compound is well-documented through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The proton (¹H) and carbon-13 (¹³C) NMR spectra provide characteristic signals corresponding to the different chemical environments within the molecule.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference(s) |

| CDCl₃ | 7.19-7.06 | m | Ar-H | [4] |

| CDCl₃ | 0.00 | s | Si(CH₃)₃ | [4] |

| CD₂Cl₂ | 7.49 | d | Ar-H | [5] |

| CD₂Cl₂ | 7.36 | d | Ar-H | [5] |

| CD₂Cl₂ | 0.28 | s | Si(CH₃)₃ | [5] |

| ¹³C NMR | Chemical Shift (δ) ppm | Assignment | Reference(s) |

| CDCl₃ | 133.5 | Ar-C | [4] |

| CDCl₃ | 131.6 | Ar-C | [4] |

| CDCl₃ | 122.8 | Ar-C | [4] |

| CDCl₃ | 122.3 | Ar-C | [4] |

| CDCl₃ | 104.0 | C≡C | [4] |

| CDCl₃ | 95.7 | C≡C | [4] |

| CDCl₃ | 0.00 | Si(CH₃)₃ | [4] |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 3000-2850 |

| C≡C (alkyne) | ~2160 |

| C=C (aromatic) | 1600-1450 |

| Si-C | 1250, 840 |

| C-Br | 700-500 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak (M⁺) and characteristic fragments resulting from the loss of methyl groups from the trimethylsilyl moiety and cleavage of the C-Si and C-Br bonds. GC-MS data for this compound is available in the PubChem database.[2]

Experimental Protocols

Synthesis via Sonogashira Coupling

This compound is commonly synthesized via a palladium and copper-co-catalyzed Sonogashira coupling reaction between an aryl halide and a terminal alkyne.[6][7]

Reaction Scheme:

References

Synthesis of (4-Bromophenylethynyl)trimethylsilane from 4-bromo-1-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the synthesis of (4-bromophenylethynyl)trimethylsilane from 4-bromo-1-iodobenzene. The synthesis is achieved through a selective Sonogashira cross-coupling reaction, a cornerstone of modern organic chemistry for the formation of carbon-carbon bonds.[1][2] This methodology is particularly valuable for its mild reaction conditions and broad functional group tolerance, making it a crucial tool in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced materials.[1][2]

Reaction Principle: Selective Sonogashira Coupling

The Sonogashira reaction facilitates the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][3] The selective synthesis of this compound from 4-bromo-1-iodobenzene hinges on the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in palladium-catalyzed cross-coupling reactions.[1] This allows for the selective coupling of trimethylsilylacetylene at the iodine position while leaving the bromine atom intact for subsequent transformations.[1]

The catalytic cycle involves two interconnected processes: a palladium cycle and a copper cycle. In the palladium cycle, the active Pd(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, in the copper cycle, the copper(I) salt reacts with the terminal alkyne and a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the diorganopalladium(II) complex to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[4]

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

4-Bromo-1-iodobenzene

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

-

Amine base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))

-

Nitrogen or Argon gas supply

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexanes)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 4-bromo-1-iodobenzene (1.0 eq), the anhydrous solvent (e.g., THF, 5 mL per mmol of substrate), and the amine base (e.g., TEA, 2.0-3.0 eq).

-

Degassing: Degas the mixture by bubbling the inert gas through it for 15-20 minutes.

-

Catalyst Addition: To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Alkyne Addition: Add trimethylsilylacetylene (1.1-1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Gentle heating (e.g., to 40-50°C) can be applied if the reaction is sluggish.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues. Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 4-Bromo-1-iodobenzene | 1.0 equivalent |

| Trimethylsilylacetylene | 1.1 - 1.2 equivalents |

| Catalysts | |

| Pd(PPh₃)₂Cl₂ | 1 - 3 mol% |

| CuI | 1 - 5 mol% |

| Base | |

| Triethylamine (TEA) | 2.0 - 3.0 equivalents |

| Solvent | |

| Tetrahydrofuran (THF) | 5 mL / mmol of substrate |

| Reaction Conditions | |

| Temperature | Room Temperature to 50°C |

| Reaction Time | 2 - 24 hours (monitored by TLC/GC-MS) |

| Product Information | |

| Molecular Formula | C₁₁H₁₃BrSi |

| Molecular Weight | 253.21 g/mol [5][6] |

| Appearance | White to light yellow powder or crystal |

| Melting Point | 61-63 °C (lit.)[5][7] |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃) | δ ~7.4 (d, 2H), ~7.2 (d, 2H), ~0.25 (s, 9H) |

| ¹³C NMR (CDCl₃) | δ ~133, ~131, ~123, ~122, ~104, ~96, ~0.0 |

| IR (KBr, cm⁻¹) | ν ~2960, ~2150, ~1480, ~1250, ~1010, ~840 |

Visualizations

The following diagrams illustrate the key aspects of the synthesis.

References

Spectroscopic data (NMR, IR) for (4-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthesis of (4-Bromophenylethynyl)trimethylsilane, a versatile building block in organic synthesis. Its utility in forming carbon-carbon bonds, particularly through Sonogashira coupling, makes it a valuable reagent in the development of pharmaceuticals, organic materials, and nanomaterials.[1]

Spectroscopic Data

The structural characterization of this compound is supported by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The following tables summarize the key spectroscopic data.

¹H NMR (Proton NMR) Data[1]

Solvent: CDCl₃ Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.19-7.06 | m (multiplet) | 4H | Aromatic Protons (Ar-H) |

| 0.00 | s (singlet) | 9H | Trimethylsilyl Protons (-Si(CH₃)₃) |

¹³C NMR (Carbon NMR) Data[1]

Solvent: CDCl₃ Frequency: 125 MHz

| Chemical Shift (δ) ppm | Assignment |

| 133.5 | Aromatic Carbon (Ar-C) |

| 131.6 | Aromatic Carbon (Ar-C) |

| 122.8 | Aromatic Carbon (Ar-C) |

| 122.3 | Aromatic Carbon attached to Bromine (Ar-C-Br) |

| 104.0 | Alkyne Carbon (-C≡C-Si(CH₃)₃) |

| 95.7 | Alkyne Carbon (Ar-C≡C-) |

| 0.00 | Trimethylsilyl Carbon (-Si(CH₃)₃) |

IR (Infrared) Spectroscopy Data

The following table lists the characteristic infrared absorption bands for the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3030 | C-H Stretch | Aromatic |

| ~2150 | C≡C Stretch | Alkyne |

| 1500-1600 | C=C Stretch | Aromatic Ring |

| 1250, 840, 760 | Si-C Stretch and CH₃ Rock | Trimethylsilyl |

| 810-840 | C-H Out-of-plane Bend | p-Disubstituted Aromatic Ring |

| ~1070 | C-Br Stretch | Aryl Bromide |

Experimental Protocols

Synthesis of this compound via Sonogashira Coupling[2]

This protocol details the palladium-catalyzed Sonogashira coupling of 4-bromo-1-iodobenzene and trimethylsilylacetylene.[2]

Materials:

-

1-Bromo-4-iodobenzene

-

Ethynyltrimethylsilane

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂]

-

Cuprous iodide (CuI)

-

Triethylamine (TEA)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

To a two-necked round-bottomed flask equipped with a magnetic stirrer, add triethylamine (200 mL).

-

Add 1-bromo-4-iodobenzene (24.00 g, 84.83 mmol) to the flask at room temperature under a nitrogen atmosphere.

-

Stir the mixture for 5 minutes.

-

Sequentially add ethynyltrimethylsilane (13.19 mL, 93.31 mmol), dichlorobis(triphenylphosphine)palladium(II) (2.98 g, 4.24 mmol), and cuprous iodide (1.62 g, 8.48 mmol).

-

Continue stirring the reaction mixture at room temperature for 30 minutes.

-

Upon completion of the reaction, perform an extraction with ethyl acetate and water.

-

Wash the organic layer with brine and dry over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography using hexane as the eluent to yield this compound as a white solid.

Protocol for Spectroscopic Analysis

NMR Sample Preparation:

-

Accurately weigh 5-25 mg of the solid this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[3]

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[3]

-

Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Filter the solution through a Pasteur pipette with a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

Acquisition of NMR Spectra:

-

Insert the prepared NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

Tune the probe for the desired nucleus (¹H or ¹³C).

-

Acquire the spectrum using appropriate parameters (e.g., number of scans, pulse sequence).

Acquisition of IR Spectra:

-

For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

Reaction Mechanism Visualization

The synthesis of this compound is a classic example of a Sonogashira coupling reaction, which involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

An In-depth Technical Guide to the Stability and Storage of (4-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional reagent widely employed in organic synthesis, particularly in cross-coupling reactions such as the Sonogashira coupling, and in the synthesis of organic electronic materials and pharmaceutical intermediates.[1][2] Its utility stems from the presence of a reactive carbon-bromine bond and a protected terminal alkyne in the form of a trimethylsilyl (TMS) group. The TMS group not only facilitates certain reactions but also enhances the compound's stability compared to the free alkyne.[1] However, like many organosilicon compounds, its stability is not absolute and is influenced by environmental factors. This guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound to ensure its integrity and performance in research and development settings.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for safe handling and for understanding its behavior under various experimental conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 16116-78-2 | [3] |

| Molecular Formula | C₁₁H₁₃BrSi | [3] |

| Molecular Weight | 253.21 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 60-64 °C | [1] |

| Boiling Point | 60-80 °C at 2 mmHg | [4] |

| Density | 1.19 g/mL at 25 °C (for the 2-bromo isomer) | [4] |

| Solubility | Soluble in organic solvents such as ethyl acetate, hexane, and dichloromethane. | [5] |

Stability Profile

The stability of this compound is primarily influenced by its susceptibility to hydrolysis and, to a lesser extent, photodegradation. The trimethylsilyl group, while serving as a protecting group, is the main site of hydrolytic instability.

Hydrolytic Stability

The silicon-carbon bond in silylacetylenes is susceptible to cleavage under both acidic and basic conditions, a process known as desilylation. This is a critical factor to consider during reaction work-ups and storage.

-

Base-Catalyzed Hydrolysis: The compound can undergo desilylation in the presence of bases. For instance, treatment with potassium carbonate in methanol at room temperature is a known method for removing the TMS group to yield 1-bromo-4-ethynylbenzene.[5] This indicates that storage in the presence of basic contaminants or solutions should be avoided to prevent degradation.

-

Acid-Catalyzed Hydrolysis: While less commonly employed for preparative desilylation of silylacetylenes, acidic conditions can also promote hydrolysis of the Si-C bond. Therefore, contact with strong acids during storage is not recommended.

-

Moisture: As a prerequisite for hydrolysis, the presence of water is a key factor in the degradation of this compound. Organosilanes, in general, are known to be sensitive to humidity.[6] It is crucial to protect the compound from atmospheric moisture to prevent slow degradation over time, which would lead to the formation of 1-bromo-4-ethynylbenzene and trimethylsilanol.

Thermal Stability

Photostability

Aromatic compounds can be susceptible to photodegradation. While specific studies on the photostability of this compound are not available, it is prudent to protect it from direct exposure to light, particularly UV radiation, to minimize the risk of photochemical reactions that could lead to impurities.

Recommended Storage and Handling

To maintain the purity and integrity of this compound, the following storage and handling procedures are recommended:

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place.[7] An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage to exclude moisture and air. Storage at room temperature is generally acceptable.[1][7]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7] Keep away from moisture.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Use personal protective equipment (PPE), including gloves and safety glasses, as the compound is classified as a skin and eye irritant.

The following flowchart provides a decision-making guide for the appropriate handling and storage of this compound.

Caption: Decision flowchart for handling and storing this compound.

Experimental Protocols for Stability Assessment

To rigorously evaluate the stability of this compound, a forced degradation study can be conducted. The following protocols are adapted from the ICH Q1A(R2) guidelines and are designed to identify potential degradation products and pathways.[8][9]

Analytical Method

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated to separate the parent compound from any potential degradants.

Forced Degradation Conditions

The following stress conditions are recommended. The extent of degradation should be targeted to be between 5-20% to avoid the formation of secondary, irrelevant degradation products.[8][10]

Table 2: Recommended Conditions for Forced Degradation Study

| Stress Condition | Protocol |

| Acid Hydrolysis | Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add an equal volume of 0.1 M HCl. Stir at room temperature for 24 hours. If no degradation is observed, the temperature can be increased to 60 °C. |

| Base Hydrolysis | Dissolve the compound in a suitable solvent and add an equal volume of 0.1 M NaOH. Stir at room temperature for 24 hours. Given the known sensitivity to bases, milder conditions (e.g., 0.01 M NaOH or K₂CO₃ in methanol) may be necessary. |

| Oxidative Stress | Dissolve the compound in a suitable solvent and add an equal volume of 3% hydrogen peroxide. Stir at room temperature for 24 hours, protected from light. |

| Thermal Stress | Store the solid compound in a calibrated oven at 60 °C for 10 days.[9] Samples should be taken at intermediate time points for analysis. |

| Photostability | Expose the solid compound to a light source that provides a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[10][11] A control sample should be protected from light. |

Conclusion

This compound is a stable solid compound under recommended storage conditions. The primary stability concern is its susceptibility to hydrolysis, particularly under basic conditions and in the presence of moisture, which leads to the cleavage of the trimethylsilyl group. To ensure its long-term integrity, it is imperative to store the compound in a tightly sealed container, protected from moisture and light, and to avoid contact with incompatible materials. For applications where high purity is critical, storage under an inert atmosphere is strongly advised. The provided experimental protocols for forced degradation studies offer a framework for a more detailed investigation of its stability profile, which is crucial for its application in regulated environments such as pharmaceutical development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C11H13BrSi | CID 4226980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Bromophenylethynyl)trimethylsilane 98 38274-16-7 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. SOP for Forced Degradation Study [m-pharmainfo.com]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of (4-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (4-bromophenylethynyl)trimethylsilane (CAS No. 16116-78-2), a versatile reagent in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.

Chemical Identification and Physical Properties

This compound is a solid organic compound widely utilized in cross-coupling reactions. A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrSi |

| Molecular Weight | 253.21 g/mol [1][2] |

| Appearance | White to yellow powder/crystal |

| Melting Point | 61-63 °C |

| Boiling Point | 80 °C @ 0.2 mmHg |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification and associated statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation[1][2] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation[1][2] |

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation[3] |

Safety and Handling Precautions

Strict adherence to safety protocols is mandatory when handling this compound. The following table outlines the necessary precautionary measures.

| Precautionary Statement Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3] |

| P264 | Wash hands and any exposed skin thoroughly after handling.[1][2][3] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3] |

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against exposure. The following should be worn at all times when handling this chemical.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or glasses with side shields. |

| Skin Protection | Chemical-resistant gloves (e.g., neoprene or nitrile rubber) and a lab coat.[4] |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood.[3] If dusts are generated, a NIOSH-approved N95 dust mask is recommended.[5] |

First Aid Measures

In the event of exposure, immediate action is critical. The following table provides first aid guidance.

| Exposure Route | First Aid Measure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6][7] |

| Skin Contact | Immediately wash off with soap and plenty of water.[6][7] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3][6] |

| Eye Contact | Rinse cautiously with water for several minutes.[6][7] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical attention.[6][7] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[6] |

Storage and Disposal

Proper storage and disposal are essential for safety and to maintain the chemical's quality.

| Aspect | Guideline |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place.[7] Store at 2-8°C, protected from moisture. Handle under an inert atmosphere (e.g., nitrogen or argon).[3] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. |

Experimental Protocols

This compound is a key intermediate in the synthesis of various organic compounds. Below is a detailed protocol for its synthesis and subsequent use in the preparation of 1-bromo-4-ethynylbenzene.

Synthesis of ((4-bromophenyl)ethynyl)trimethylsilane and its deprotection to 1-bromo-4-ethynylbenzene

Materials:

-

2-bromo-4-iodobenzene (500 mg, 1.77 mmol)

-

Trimethylsilylacetylene (174 mg, 1.77 mmol)

-

Triethylamine (20 mL)

-

Copper(I) iodide (CuI) (3.4 mg, 0.017 mmol, 1 mol%)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (12.4 mg, 0.017 mmol, 1 mol%)

-

Diethyl ether

-

Methanol

-

Potassium carbonate (225 mg, 1.63 mmol)

-

Dichloromethane

-

Water

-

Schlenk tube and standard laboratory glassware

Procedure:

Part 1: Synthesis of ((4-bromophenyl)ethynyl)trimethylsilane

-

Charge a Schlenk tube with 20 mL of triethylamine and 2-bromo-4-iodobenzene (500 mg, 1.77 mmol).

-

Bubble nitrogen gas through the solution for 20 minutes to degas.

-

Add CuI (3.4 mg, 0.017 mmol) and PdCl₂(PPh₃)₂ (12.4 mg, 0.017 mmol) to the solution.

-

Add trimethylsilylacetylene (174 mg, 1.77 mmol).

-

Stir the reaction mixture at room temperature for 25 minutes.

-

Upon completion, add 20 mL of diethyl ether to the solution and filter to remove solid materials.

-

Remove the solvents in vacuo.

-

Purify the residue by silica column chromatography (Ethyl Acetate/Hexane) to afford ((4-bromophenyl)ethynyl)trimethylsilane.

Part 2: Synthesis of 1-bromo-4-ethynylbenzene (Deprotection)

-

Dissolve the synthesized ((4-bromophenyl)ethynyl)trimethylsilane (343 mg, 1.35 mmol) in 20 mL of methanol.

-

Add potassium carbonate (225 mg, 1.63 mmol) to the solution.

-

Stir the reaction mixture at room temperature overnight.

-

Add 20 mL of dichloromethane and extract the organic layer with water (3 x 10 mL).

-

The organic layer contains the final product, 1-bromo-4-ethynylbenzene.

Visualized Workflows

The following diagrams illustrate the logical workflows for safe handling and a typical experimental procedure involving this compound.

References

Physical properties like melting point of (4-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties and a detailed experimental protocol for the synthesis of (4-Bromophenylethynyl)trimethylsilane (CAS No. 16116-78-2). This versatile building block is of significant interest in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical and materials science applications.

Core Physical and Chemical Properties

This compound is a white to light yellow crystalline solid at room temperature. Its key physical and chemical identifiers are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃BrSi | [1] |

| Molecular Weight | 253.21 g/mol | [1] |

| Melting Point | 61-63 °C (lit.) | |

| Alternate Melting Point | 60.0-64.0 °C | |

| Alternate Melting Point | 62 °C | [1] |

| Boiling Point | 247.1 °C (at 760 mmHg) | [1] |

| CAS Number | 16116-78-2 | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Density | 1.23 g/mL | [1] |

| Flash Point | 144 °C | [1] |

| InChI Key | RNMSGCJGNJYDNS-UHFFFAOYSA-N |

Synthesis of this compound: An Experimental Protocol

The primary synthetic route to this compound is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction provides an efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[2]

A detailed experimental protocol for the synthesis of this compound is as follows[3]:

Reaction Scheme:

1-bromo-4-iodobenzene + ethynyltrimethylsilane → this compound

Materials:

-

1-bromo-4-iodobenzene (24.00 g, 84.83 mmol)

-

Ethynyltrimethylsilane (13.19 mL, 93.31 mmol)

-

Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (2.98 g, 4.24 mmol)

-

Cuprous iodide (CuI) (1.62 g, 8.48 mmol)

-

Triethylamine (TEA, 200 mL)

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane (for column chromatography)

Procedure:

-

To a two-necked round-bottomed flask equipped with a magnetic stirrer, add triethylamine (200 mL).

-

Add 1-bromo-4-iodobenzene (24.00 g, 84.83 mmol) to the flask at room temperature under a nitrogen atmosphere.

-

Stir the mixture for 5 minutes.

-

Sequentially add ethynyltrimethylsilane (13.19 mL, 93.31 mmol), dichlorobis(triphenylphosphine)palladium(II) (2.98 g, 4.24 mmol), and cuprous iodide (1.62 g, 8.48 mmol).

-

Continue to stir the reaction mixture at room temperature for 30 minutes.

-

After the reaction is complete, remove the excess triethylamine by vacuum evaporation.

-

Adjust the pH of the residue to 1 by adding 1 N hydrochloric acid.

-

Perform an extraction with ethyl acetate and water.

-

Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent.

-

Purify the residue by column chromatography using hexane as the eluent to afford this compound as a white solid (21.00 g, 98% yield).[3]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for Sonogashira Coupling of (4-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3][4] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[5] Its broad functional group tolerance and mild reaction conditions make it suitable for the synthesis of complex molecules and pharmaceutical intermediates.[4]

This application note provides a detailed protocol for the Sonogashira coupling reaction using (4-Bromophenylethynyl)trimethylsilane as a key building block. The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, allowing for selective coupling reactions.[6][7] A subsequent deprotection step reveals the terminal alkyne, which can be used in further synthetic transformations. This two-step sequence is highly valuable for the synthesis of unsymmetrical diarylacetylenes and other complex acetylenic compounds.[8]

Data Presentation: Sonogashira Coupling of Aryl Bromides with Trimethylsilyl-Protected Alkynes

The following table summarizes typical reaction conditions and yields for the Sonogashira coupling of various aryl bromides with trimethylsilyl-protected alkynes, providing a comparative overview for researchers.

| Aryl Bromide | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromoacetophenone | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Piperidine | Piperidine | 80 | 2 | 96 | [9] |

| 4-Bromobenzonitrile | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Piperidine | Piperidine | 80 | 2 | 95 | [9] |

| 4-Bromoanisole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Piperidine | Piperidine | 80 | 2 | 88 | [9] |

| 1-Bromo-4-nitrobenzene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Piperidine | Piperidine | 80 | 2 | 92 | [9] |

| 4-Bromotoluene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) / CuI (4) | Piperidine | Piperidine | 80 | 2 | 90 | [9] |

| 2-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N | DMF | 100 | 3 | 91 | [5][10] |

| 3-Bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N | DMF | 100 | 3 | 88 | [5][10] |

Experimental Protocols

Protocol 1: Sonogashira Coupling of this compound with an Aryl Iodide

This protocol describes a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with a generic aryl iodide.

Materials:

-

This compound

-

Aryl iodide (e.g., Iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N), anhydrous

-

Toluene, anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl iodide (1.2 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 equiv), copper(I) iodide (0.04 equiv), and triphenylphosphine (0.08 equiv).

-

Add anhydrous toluene (5 mL per 1 mmol of this compound) followed by anhydrous triethylamine (2.0 equiv).

-

Heat the reaction mixture to 70-80 °C under an argon atmosphere and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous ammonium chloride solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired TMS-protected diarylacetylene.

Protocol 2: Deprotection of the Trimethylsilyl (TMS) Group

This protocol outlines the removal of the TMS protecting group to yield the terminal alkyne.

Materials:

-

TMS-protected diarylacetylene (from Protocol 1)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the TMS-protected diarylacetylene (1.0 equiv) in anhydrous THF (10 mL per 1 mmol of substrate) in a round-bottom flask under an argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add tetrabutylammonium fluoride (1.1 equiv, 1 M solution in THF) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC.

-

Upon completion, quench the reaction by adding deionized water.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the terminal diarylacetylene.

Mandatory Visualizations

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Caption: Experimental workflow for Sonogashira coupling and subsequent TMS deprotection.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 3. scispace.com [scispace.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. scirp.org [scirp.org]

- 6. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 7. mdpi.org [mdpi.org]

- 8. Subsituted arene synthesis by alkynylation [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with (4-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional building block in modern organic synthesis. Its structure, featuring a bromine atom amenable to palladium-catalyzed cross-coupling and a trimethylsilyl-protected alkyne, allows for sequential and site-selective carbon-carbon bond formation. This enables the construction of complex conjugated systems, which are integral to the development of novel pharmaceuticals, organic electronics, and advanced materials. This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing this valuable reagent.

Core Concepts

The utility of this compound lies in the differential reactivity of its two functional groups. The carbon-bromine bond serves as a reactive site for oxidative addition to a palladium(0) catalyst, initiating various cross-coupling cycles. The trimethylsilyl (TMS) group protects the terminal alkyne, preventing its unwanted participation in reactions until its removal is desired. This strategic protection allows for a two-step functionalization approach.

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] this compound can participate in Sonogashira couplings, typically reacting with another terminal alkyne after the in-situ or prior removal of the TMS group, or by coupling at the bromide position. A common application is the synthesis of symmetrical and unsymmetrical diarylacetylenes.

Experimental Protocol: Synthesis of 1,4-Bis((4-bromophenyl)ethynyl)benzene

This protocol is adapted from the synthesis of oligo(phenylene-ethynylene) structures.

Reaction Scheme:

Caption: Sonogashira coupling of this compound.

Materials:

| Reagent/Material | Molar Equiv. | Amount |

| This compound | 1.0 | (as starting material for the alkyne) |

| 1,4-Diiodobenzene | 0.45 | - |

| Pd(PPh₃)₂Cl₂ | 0.02 | - |

| Copper(I) iodide (CuI) | 0.04 | - |

| Triethylamine (TEA) | - | (Solvent) |

| Tetrahydrofuran (THF) | - | (Solvent) |

Procedure:

-

To a solution of this compound in a mixture of THF and TEA (2:1), add 1,4-diiodobenzene.

-

Add Pd(PPh₃)₂Cl₂ and CuI to the reaction mixture.

-

Stir the mixture at room temperature for 24 hours under an inert atmosphere.

-

After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica gel to afford the desired product.

Quantitative Data:

| Product | Yield |

| 1,4-Bis((4-(trimethylsilyl)phenyl)ethynyl)benzene | 85% |

Note: This is a representative protocol. The TMS group can be subsequently removed using standard conditions (e.g., K₂CO₃ in methanol/THF) to yield the corresponding terminal alkyne.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[3][4] this compound can be coupled with various arylboronic acids to synthesize biaryl structures containing a protected ethynyl moiety.

Experimental Protocol: Synthesis of 4-((Trimethylsilyl)ethynyl)-1,1'-biphenyl

This protocol is based on general Suzuki-Miyaura coupling procedures adapted for silyl-substituted bromobenzenes.[5]

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials:

| Reagent/Material | Molar Equiv. | Amount |

| This compound | 1.0 | - |

| Phenylboronic Acid | 1.2 | - |

| Pd(PPh₃)₄ | 0.03 | - |

| Sodium Carbonate (Na₂CO₃) | 2.0 | - |

| Toluene | - | (Solvent) |

| Ethanol | - | (Solvent) |

| Water | - | (Solvent) |

Procedure:

-

In a round-bottom flask, dissolve this compound and phenylboronic acid in a mixture of toluene, ethanol, and water (3:1:1).

-

Add sodium carbonate and Pd(PPh₃)₄ to the mixture.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours under an inert atmosphere.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and perform a standard aqueous workup.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Quantitative Data:

| Product | Coupling Partner | Yield |

| 4-((Trimethylsilyl)ethynyl)-1,1'-biphenyl | Phenylboronic Acid | ~50% (preparative yield)[5] |

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.[6][7][8][9] This reaction is known for its tolerance of a wide range of functional groups.

Experimental Protocol: General Procedure for Stille Coupling

While a specific example with quantitative data for this compound was not found in the initial search, a general protocol is provided below.

Reaction Scheme:

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. synarchive.com [synarchive.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Stille Coupling [organic-chemistry.org]

- 7. Stille reaction - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Deprotection of the Trimethylsilyl Group from (4-Bromophenylethynyl)trimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the deprotection of the trimethylsilyl (TMS) group from (4-Bromophenylethynyl)trimethylsilane to yield 1-bromo-4-ethynylbenzene. This transformation is a crucial step in various synthetic pathways, particularly in the construction of complex molecules for drug discovery and materials science.

Introduction

The trimethylsilyl (TMS) group is a widely utilized protecting group for terminal alkynes due to its ease of introduction, stability under various reaction conditions, and facile removal. The deprotection of this compound is a key transformation that unmasks the terminal alkyne for subsequent reactions such as cross-coupling, cycloadditions, and nucleophilic additions. This document outlines and compares several common and effective methods for this deprotection, providing detailed protocols to enable researchers to select the most suitable method for their specific needs.

Data Presentation: Comparison of Deprotection Methods

The following table summarizes various methods for the deprotection of the TMS group from this compound and structurally similar aryl TMS acetylenes, providing a direct comparison of reagents, conditions, and yields.

| Method | Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Reference(s) |

| Base-Catalyzed | ||||||

| Potassium Carbonate (K₂CO₃) | Methanol (MeOH) | Room Temp. | 2 hours | ~82 | [1] | |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Acetonitrile | 60 °C | 40 minutes | High | [2] | |

| Fluoride-Mediated | ||||||

| Tetrabutylammonium Fluoride (TBAF) | THF | Room Temp. | 0.5 - 4 hours | Variable | [3] | |

| Metal-Assisted | ||||||

| Copper(II) Sulfate (CuSO₄) / Sodium Ascorbate | Ethanol/Water | Room Temp. | 5 - 15 minutes | >90 | [4][5] |

Experimental Protocols

Detailed methodologies for the key deprotection methods are provided below.

Protocol 1: Base-Catalyzed Deprotection using Potassium Carbonate

This method is a mild, cost-effective, and commonly used procedure for the deprotection of TMS acetylenes.

Materials:

-

This compound

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Methanol (MeOH), anhydrous

-

Diethyl ether (Et₂O)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of the TMS-protected alkyne (1.0 eq) in methanol (typically at a concentration of 0.1-0.2 M), add potassium carbonate (0.1-1.0 eq).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

To the residue, add diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired 1-bromo-4-ethynylbenzene.

Protocol 2: Metal-Assisted Deprotection using Copper(II) Sulfate and Sodium Ascorbate

This protocol offers a very mild and rapid deprotection, often with high yields and excellent functional group tolerance.[4][5]

Materials:

-

This compound

-

Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

-

To this solution, add sodium ascorbate (0.3 eq) followed by copper(II) sulfate pentahydrate (0.1 eq) at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 5-15 minutes.

-

Monitor the reaction by TLC. The reaction is typically complete within this timeframe.

-

Upon completion, add ethyl acetate to the reaction mixture.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify by flash column chromatography if necessary.

Protocol 3: Fluoride-Mediated Deprotection using Tetrabutylammonium Fluoride (TBAF)

TBAF is a common reagent for cleaving silicon-carbon bonds. The reaction conditions can be tuned to be very mild.

Materials:

-

This compound

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a 1.0 M solution of TBAF in THF (1.1 - 1.5 eq) to the reaction mixture.

-

Stir the reaction at 0 °C to room temperature and monitor its progress by TLC (typically 30 minutes to 4 hours).

-

Once the starting material is consumed, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography to obtain 1-bromo-4-ethynylbenzene.

Visualizations

Deprotection Reaction Workflow

The following diagram illustrates the general workflow for the deprotection of this compound.

Caption: General workflow for the deprotection of the TMS group.

Logical Relationship of Deprotection Methods

This diagram shows the classification of the different deprotection methods discussed.

Caption: Classification of TMS deprotection methods.

References

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. DBU-Promoted Facile, Chemoselective Cleavage of Acetylenic TMS Group [organic-chemistry.org]

- 3. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]

Application Notes and Protocols for the Use of (4-Bromophenylethynyl)trimethylsilane in Synthesizing Conjugated Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenylethynyl)trimethylsilane is a versatile bifunctional monomer employed in the synthesis of conjugated polymers. Its structure, featuring a bromine atom and a protected terminal alkyne, makes it an ideal building block for constructing complex macromolecular architectures through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling.[1] The trimethylsilyl (TMS) group serves as a removable protecting group for the reactive terminal alkyne, preventing unwanted side reactions and allowing for controlled polymerization.[1] The bromine atom provides a reactive site for carbon-carbon bond formation. This document provides detailed application notes and experimental protocols for the synthesis of conjugated polymers utilizing this compound.

Key Applications

The primary application of this compound in polymer chemistry is in the synthesis of poly(p-phenyleneethynylene)s (PPEs) and their derivatives. These materials are of significant interest due to their unique photophysical and electronic properties, making them suitable for applications in:

-

Organic light-emitting diodes (OLEDs)

-

Organic photovoltaics (OPVs)

-

Chemical sensors

-

Fluorescent probes

The ability to precisely control the structure of the resulting polymers by selecting appropriate co-monomers allows for the fine-tuning of their electronic and optical properties.

Experimental Protocols

Herein, we provide detailed protocols for the synthesis of a homopolymer, poly(p-phenyleneethynylene), and a copolymer, poly[(9,9-dioctylfluorene)-alt-(p-phenyleneethynylene)], using this compound.

Protocol 1: Synthesis of Poly(p-phenyleneethynylene) via Sonogashira Polymerization

This protocol involves a two-step process: first, the in-situ deprotection of the trimethylsilyl group of this compound, followed by a Sonogashira homopolymerization.

Materials:

-

This compound

-

Palladium(II) bis(triphenylphosphine) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Diisopropylamine (DIPA)

-

Toluene, anhydrous

-

Methanol

Procedure:

-

In a nitrogen-purged Schlenk flask, dissolve this compound (1.0 g, 3.95 mmol) in anhydrous toluene (20 mL).

-

Add diisopropylamine (5.5 mL, 39.5 mmol) to the solution and stir for 10 minutes.

-

To this solution, add copper(I) iodide (15 mg, 0.079 mmol) and palladium(II) bis(triphenylphosphine) dichloride (55 mg, 0.079 mmol).

-

Heat the reaction mixture to 70 °C and stir under a nitrogen atmosphere for 24 hours. A yellow precipitate will form as the polymerization proceeds.

-

After 24 hours, cool the reaction mixture to room temperature and pour it into methanol (200 mL).

-

Filter the resulting yellow precipitate and wash it with methanol and acetone to remove residual catalyst and unreacted monomers.

-

Dry the polymer in a vacuum oven at 40 °C overnight.

Expected Yield: ~85-95%

Protocol 2: Synthesis of Poly[(9,9-dioctylfluorene)-alt-(p-phenyleneethynylene)] Copolymer

This protocol details the Sonogashira copolymerization of this compound with a diethynyl-functionalized fluorene monomer. This first requires the deprotection of this compound to 1-bromo-4-ethynylbenzene.

Step 2a: Deprotection of this compound

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Dichloromethane (DCM)

-

Deionized water

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 g, 3.95 mmol) in methanol (20 mL) in a round-bottom flask.

-

Add potassium carbonate (1.09 g, 7.90 mmol) to the solution.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the methanol under reduced pressure.

-